2-Chloro-N-methyl-6-nitroaniline
Overview
Description
2-Chloro-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and proteins within the body, altering their function and leading to various downstream effects .
Mode of Action
Nitroaniline compounds are known to undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of target molecules, leading to changes in biological processes .
Biochemical Pathways
Nitroaniline compounds are known to interact with various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N-methyl-6-nitroaniline . For instance, the compound is sensitive to prolonged exposure to air . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-methyl-6-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N-methylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Another method involves the reduction of 2-chloro-6-nitroaniline using reducing agents such as iron powder or hypophosphorous acid. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Iron powder, hypophosphorous acid.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Substitution Reagents: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Reduction: 2-Chloro-N-methylaniline.
Substitution: Various substituted anilines, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-methyl-6-nitroaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as dyes and pigments.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-methyl-6-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups on the benzene ring makes it a versatile intermediate for various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-methyl-6-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQXJEHOYNGRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507110 | |
Record name | 2-Chloro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75438-12-9 | |
Record name | 2-Chloro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.